molecular formula C13H15N3O3 B3419429 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid CAS No. 1432-27-5

2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B3419429
CAS No.: 1432-27-5
M. Wt: 261.28 g/mol
InChI Key: AJHCSUXXECOXOY-UHFFFAOYSA-N
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Description

2-(2-Aminoacetamido)-3-(1H-indol-3-yl)propanoic acid, also known as Glycyl-L-tryptophan (H-Gly-Trp-OH), is a dipeptide comprising glycine and tryptophan linked via an amide bond. Its molecular formula is C₁₃H₁₅N₃O₃, with a molecular weight of 261.28 g/mol . Structurally, it features a central propanoic acid backbone substituted with an indole moiety and an aminoacetamido group.

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHCSUXXECOXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315302
Record name Glycyl-DL-tryptophan
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Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Glycyl-Tryptophan
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CAS No.

2189-26-6, 50632-89-8, 1432-27-5, 2390-74-1
Record name Glycyl-DL-tryptophan
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Record name L-Tryptophan, N-glycyl-
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Biochemical Analysis

Cellular Effects

Glycyl-DL-tryptophan influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the kynurenine pathway, which is involved in immune response and neuroprotection. Additionally, Glycyl-DL-tryptophan can modulate the activity of phosphoenolpyruvate carboxykinase, an enzyme involved in gluconeogenesis. These effects highlight the compound’s role in maintaining cellular homeostasis and metabolic balance.

Molecular Mechanism

At the molecular level, Glycyl-DL-tryptophan exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to tryptophan hydroxylase, facilitating the conversion of tryptophan to serotonin. Additionally, Glycyl-DL-tryptophan can inhibit the activity of phosphoenolpyruvate carboxykinase, thereby influencing gluconeogenesis. These interactions underscore the compound’s role in regulating metabolic pathways and maintaining cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycyl-DL-tryptophan can vary over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, the production of tryptophan and its metabolites can be affected by temporal changes in enzyme activity and metabolic flux. These findings suggest that the temporal dynamics of Glycyl-DL-tryptophan are crucial for understanding its biochemical and physiological roles.

Dosage Effects in Animal Models

The effects of Glycyl-DL-tryptophan vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function. At high doses, Glycyl-DL-tryptophan can exhibit toxic effects, including disruptions in metabolic pathways and adverse impacts on cellular health. These dosage-dependent effects highlight the importance of optimizing the concentration of Glycyl-DL-tryptophan for therapeutic applications.

Subcellular Localization

Glycyl-DL-tryptophan is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. This localization is crucial for the compound’s activity and function, as it enables Glycyl-DL-tryptophan to interact with enzymes and proteins involved in metabolic pathways.

Biological Activity

2-(2-Aminoacetamido)-3-(1H-indol-3-yl)propanoic acid, also known as N-acetyl-DL-tryptophan, is an indole-derived compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N2O3
  • Molecular Weight : 246.27 g/mol
  • CAS Number : 2280-01-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Neuroprotective Effects

Research indicates that indole derivatives, including this compound, exhibit neuroprotective properties. For instance, studies have shown that related compounds can protect against neuronal cell death induced by oxidative stress and neurotoxic agents like amyloid-beta (Aβ) peptides. The mechanisms involved include:

  • Antioxidant Activity : Scavenging reactive oxygen species (ROS) and reducing lipid peroxidation.
  • MAO-B Inhibition : Compounds in this class have been identified as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

Antimicrobial Activity

Indole derivatives have also demonstrated significant antibacterial activity. For example:

  • Gram-positive Bacteria : Certain indole-containing compounds have shown effectiveness against strains of Staphylococcus aureus and MRSA with minimum inhibitory concentration (MIC) values ranging from 12.5 to 77 μM .
  • Cytotoxicity Against Tumor Cells : Some studies reported that related compounds exhibited high cytotoxicity against various cancer cell lines, inducing apoptosis and affecting the cell cycle dynamics .

Tables of Biological Activities

Activity TypeEffectReference
NeuroprotectionInhibition of ROS
MAO-B InhibitionSelective inhibition
AntibacterialMIC 12.5 - 77 μM
CytotoxicityInduces apoptosis

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of N-acetyl-DL-tryptophan in a mouse model of Parkinson's disease. The compound was administered prior to the induction of neurotoxicity via MPTP, a neurotoxin. Results indicated a significant reduction in neuronal loss and improvement in motor function, attributed to the compound's antioxidant properties and MAO-B inhibition.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of various indole derivatives, including this compound, against clinical isolates of MRSA. The results showed that the compound exhibited potent antibacterial activity with an MIC comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₅N₃O₃
  • Molecular Weight : 261.28 g/mol
  • CAS Number : 2189-26-6

The compound features an indole ring, which is known for its role in various biological processes, including neurotransmission and immune response modulation.

Anticancer Activity

Recent studies have highlighted the cytotoxic properties of compounds related to Glycyl-L-Tryptophan. For instance, derivatives of indole-based compounds have shown significant cytotoxic activity against various cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit the cell cycle in tumor cells, making them potential candidates for cancer therapy. A specific derivative demonstrated a cytotoxic effect exceeding that of artemisinin by over 90 times against certain hematological tumor cultures .

Table 1: Cytotoxic Activity of Indole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Glycyl-L-Tryptophan DerivativeJurkat1.33
ArtemisininJurkat120

Neuroprotective Effects

Indole derivatives are known for their neuroprotective effects. Glycyl-L-Tryptophan may enhance serotonin levels due to its tryptophan component, potentially benefiting conditions like depression and anxiety. This is particularly relevant given the role of tryptophan in serotonin synthesis.

Cancer Therapy

Given its cytotoxic properties, Glycyl-L-Tryptophan and its derivatives are being investigated as potential anticancer agents. The ability to induce apoptosis in cancer cells while sparing normal cells makes this compound a promising candidate for further development.

Neuropharmacology

The potential to enhance serotonin levels positions Glycyl-L-Tryptophan as a candidate for treating mood disorders. Further research into its pharmacokinetics and bioavailability is needed to establish clinical relevance.

Case Studies and Research Findings

Several studies have documented the effects of Glycyl-L-Tryptophan on various biological systems:

  • Cytotoxicity Studies : A study published in Molbank demonstrated the compound's ability to significantly reduce cell viability in cancerous cell lines compared to untreated controls .
  • Neuroprotective Research : Investigations into the effects of tryptophan derivatives on neurogenesis suggest that they may promote neuronal survival under stress conditions .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, targeting its amide and ester-like bonds:

Reaction Type Conditions Products Reference
Acidic hydrolysis6M HCl, 110°C, 24hGlycine and 3-(1H-indol-3-yl)propanoic acid derivatives
Alkaline hydrolysis2M NaOH, 80°C, 12hAmmonia release and carboxylate formation at the β-carbon

Mechanistic Insight :
The acetamido group (–NHCOCH₃) is susceptible to nucleophilic attack, particularly in acidic environments, leading to peptide bond cleavage. The indole ring remains stable under these conditions .

Electrophilic Substitution at the Indole Ring

The indole moiety participates in electrophilic aromatic substitution (EAS), with reactivity concentrated at the C-2, C-5, and C-6 positions:

Reagent Conditions Product Regioselectivity
Nitration (HNO₃/H₂SO₄)0°C, 1h5-Nitro-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acidDominant nitration at C-5
Sulfonation (H₂SO₄)25°C, 2h2-Sulfo-3-(1H-indol-3-yl)propanoic acid derivativeC-2 sulfonation

Key Observation :
Steric hindrance from the acetamido group directs electrophiles to the C-5 position, as validated by NMR studies .

Peptide Bond Formation

The α-amino and carboxyl groups enable conjugation with other biomolecules:

Coupling Partner Reagent Product Yield
Boc-protected alanineEDC/HOBt, DMF, 25°CDipeptide: Boc-Ala-[2-(2-aminoacetamido)-3-indolylpropanoic acid]78%
NHS-activated estersDCC, CH₂Cl₂, 0°CStable amide-linked conjugates for solid-phase synthesis85–92%

Applications :
Used in synthesizing fluorescent probes for enzyme-binding studies (e.g., trypsin inhibitors) .

Decarboxylation and Thermal Stability

Controlled heating induces decarboxylation, particularly in anhydrous environments:

Condition Temperature Product Byproducts
Dry pyrolysis200–220°C3-(1H-indol-3-yl)propanamideCO₂, trace amines
Aqueous thermal degradation150°C, pH 7Partial decomposition to indole-3-acetic acidAcetic acid, NH₃

Stability Note :
The compound decomposes above 150°C in aqueous media, limiting its use in high-temperature applications .

Redox Reactions

The indole ring undergoes oxidation, while the amino group participates in reductive amination:

Reaction Reagent Product Oxidation State Change
Indole oxidationKMnO₄, H₂O, 25°C2-Oxoindole derivative with a ketone at C-3Indole → Oxindole
Reductive aminationNaBH₃CN, pH 7.4N-alkylated derivatives (e.g., methylamino analogs)Imine → Amine

Biological Relevance :
Oxidation products mimic intermediates in tryptophan metabolism pathways .

pH-Dependent Zwitterion Formation

The compound exists as a zwitterion in physiological pH (6.8–7.4), with protonation states affecting solubility:

pH Range Dominant Form Solubility (mg/mL)
< 3.0Cationic (protonated amine, neutral carboxyl)12.5 ± 0.8
6.8–7.4Zwitterionic8.2 ± 0.5
> 10.0Anionic (deprotonated carboxyl)23.4 ± 1.2

Practical Implication :
Low zwitterionic solubility necessitates buffered solutions for in vitro assays .

Comparison with Similar Compounds

L-Tryptophan

  • Structure: (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid.
  • Key Difference: Lacks the aminoacetamido group present in the target compound.
  • Role: Essential amino acid critical for protein synthesis and serotonin/melatonin biosynthesis .

Glycyl-Histidine (Gly-His)

  • Structure: 2-(2-aminoacetamido)-3-(1H-imidazol-4-yl)propanoic acid.
  • Key Difference : Substitution of indole with an imidazole ring.
  • Activity : Exhibits metal-chelating properties due to the imidazole group, which is absent in Gly-Trp. Used in studies of zinc-dependent enzymes .
  • Molecular Weight : 212.2 g/mol .

2-(2-(1H-Indol-3-yl)acetamido)propanoic Acid

  • Structure: Propanoic acid backbone with an indole-acetamido substituent.
  • Activity : Reported in anti-inflammatory conjugate studies but with lower solubility compared to Gly-Trp due to the absence of a free amine .

Comparison with Derivatives and Modified Analogs

(S)-2-(6,8-Diiodo-2-phenylquinazolin-4-ylamino)-3-(1H-indol-3-yl)propanoic Acid (Compound 6h)

  • Structure: Quinazoline ring appended to the indole-propanoic acid core.
  • Activity: Demonstrates cytotoxic activity against cancer cell lines, surpassing reference drugs in potency.
  • Molecular Weight : ~600 g/mol (estimated from structure).

3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic Acid

  • Structure: Nitrobenzenesulfonamido substitution at the amino position.
  • Key Feature : Introduces strong electron-withdrawing groups, altering electronic properties and crystal packing.
  • Crystallography: Forms intramolecular π–π stacking interactions and a U-shaped conformation. Solvent disorder noted in crystal structures .
  • Activity : Explored for chiral sulfonamide bioactivity, though specific targets remain under investigation .

Digyaindoleacid A

  • Structure: 2-(1-(4-Hydroxyphenyl)-3-oxobut-1-en-2-yloxy)-3-(1H-indol-3-yl)propanoic acid.
  • Key Difference : Complex substituent with a hydroxyphenyl-oxobut-enyl group.

Physicochemical and Functional Insights

Solubility and Stability

  • Gly-Trp’s free amine and carboxylate groups enhance water solubility compared to esterified derivatives (e.g., methyl esters in ) .
  • Sulfonamide and quinazoline derivatives exhibit lower solubility due to hydrophobic substituents but improved metabolic stability .

Data Table: Key Compounds and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Biological Activity Reference
2-(2-Aminoacetamido)-3-(1H-indol-3-yl)propanoic acid C₁₃H₁₅N₃O₃ 261.28 Indole + aminoacetamido Peptide therapeutics
L-Tryptophan C₁₁H₁₂N₂O₂ 204.23 Indole + free amino acid Essential amino acid
Gly-His C₈H₁₂N₄O₃ 212.20 Imidazole + aminoacetamido Metal chelation
Compound 6h (Quinazoline derivative) C₂₄H₁₈I₂N₄O₂ ~600 Quinazoline + indole Cytotoxic agent
Nitrobenzenesulfonamido derivative C₁₇H₁₅N₃O₆S 389.38 Sulfonamide + nitro group Chiral sulfonamide studies

Q & A

Q. What are the recommended storage conditions for 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid to ensure stability?

Store at -20°C in a dry, well-ventilated container, protected from light and moisture. Use airtight packaging to prevent oxidation or hydrolysis of the amide and carboxylic acid groups .

Q. How is the purity of this compound assessed in research settings?

Purity is typically verified via HPLC with UV detection (≥95% purity), supplemented by 1H NMR integration for functional group validation. For example, FT-IR can confirm amide and indole moieties .

Q. What spectroscopic methods are effective for characterizing its structure?

Use 1H/13C NMR to resolve the indole ring and backbone protons, FT-IR for amide (1709 cm⁻¹) and carboxylic acid (1720–1680 cm⁻¹) bands, and mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. What solvents are suitable for dissolving this compound during experiments?

DMSO is ideal for stock solutions due to high solubility, while aqueous buffers (pH 7.4) are used for biological assays. Avoid protic solvents that may protonate the indole nitrogen .

Q. What safety protocols are critical during handling?

Use PPE (gloves, goggles) , avoid inhalation/contact, and follow spill protocols (neutralize with bicarbonate for acid spills). Refer to GHS-compliant safety sheets for toxicity data .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic studies be resolved?

Apply single-crystal X-ray diffraction and use SQUEEZE in PLATON to model disordered solvents. For example, resolved solvent disorder in a related compound by omitting electron density contributions .

Q. What strategies optimize synthetic yield in multi-step reactions?

Use Fmoc/t-Bu protecting groups for amines and carboxylic acids, monitor intermediates via TLC/HPLC , and employ HBTU/DIPEA coupling agents. achieved 83% yield using similar methods .

Q. How can computational modeling predict its bioactivity?

Perform molecular docking (AutoDock Vina) to simulate interactions with targets like kinases. The indole moiety’s π-π stacking with hydrophobic pockets is critical, as seen in bisindolylmaleimide inhibitors .

Q. How should contradictory enzyme inhibition data be addressed?

Validate assays under standardized pH/temperature conditions , confirm compound purity (HPLC ≥95%), and compare with structurally validated analogs (e.g., indole-3-propionic acid derivatives) .

Q. What challenges arise in determining solvation states, and how are they mitigated?

Unknown solvates complicate crystallography. Combine thermogravimetric analysis (TGA) to quantify solvent loss and SQUEEZE algorithms to exclude disordered contributions, as in .

Q. How is stereochemical integrity maintained during synthesis?

Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity. confirmed (S)-configuration via single-crystal studies on a related indole derivative .

Q. How can NMR detect conformational changes upon protein binding?

Conduct 1H-15N HSQC titration experiments to track chemical shift perturbations in protein residues, indicating binding sites. used this to study indole-protein interactions .

Q. What functional groups dictate its reactivity in drug design?

The indole ring enables π-π stacking in kinase inhibitors, the amide bond participates in hydrogen bonding, and the carboxylic acid allows pH-dependent solubility modulation .

Q. How is its potential as a kinase inhibitor evaluated?

Screen against kinase assay panels (e.g., PKC isoforms) and measure IC50 values . Compare with bisindolylmaleimide scaffolds, which share structural similarities ( ) .

Q. What are the environmental hazards associated with its disposal?

Classify as toxic (GHS Category 4) and dispose via incineration or licensed waste management. Avoid aqueous release due to potential bioaccumulation risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid

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